molecular formula C9H13BFNO4S B1434239 (5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid CAS No. 1704121-40-3

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Cat. No. B1434239
M. Wt: 261.08 g/mol
InChI Key: FTROVIFTSJFBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Molecular Structure Analysis

The molecular structure of boronic acids like “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” can be represented by the formula C9H14BNO4S . The InChI code for this compound is 1S/C9H14BNO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” include a molecular weight of 243.09 . It is a solid at room temperature .

Scientific Research Applications

Synthesis in Organic Chemistry

Macrocyclic Chemistry

In macrocyclic chemistry, derivatives of aryl boronic acids, including variants like 2-methylphenyl-, 4-fluorophenylboronic acid, have been synthesized. These compounds exhibit specific characteristics, such as bond lengths and angles, which are analyzed through X-ray crystallography (N. Fárfan et al., 1999).

Fluorescence Studies

The fluorescence quenching of boronic acid derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid, is studied in different environments. This research helps in understanding the conformational changes in the solute's ground state and is vital in molecular fluorescence applications (H. S. Geethanjali et al., 2015).

Sensing Applications

Boronic acid derivatives are utilized in the development of sensors for various substances, including carbohydrates, bioactive substances, and ions. The interaction of boronic acid with diols forms a basis for these sensing applications, with studies focusing on fluorescence properties, quantum yields, and water solubility (S. Huang et al., 2012).

Drug Delivery

The compound's derivatives are explored in the context of drug delivery, particularly for boronic acid-containing drugs. This includes the development of polymeric carriers for stable encapsulation and on-target drug release, enhancing the pharmacokinetics and therapeutic efficacy of these drugs (A. Kim et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and rinsing mouth if swallowed .

Future Directions

Boronic acids, including “(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid”, have potential applications in various fields due to their unique properties as mild organic Lewis acids. Their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .

properties

IUPAC Name

[5-(dimethylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO4S/c1-6-4-8(11)7(10(13)14)5-9(6)17(15,16)12(2)3/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTROVIFTSJFBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Reactant of Route 5
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Reactant of Route 6
(5-(N,N-dimethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.